molecular formula C8H10N4O2 B13331350 6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

Cat. No.: B13331350
M. Wt: 194.19 g/mol
InChI Key: CVCFFZPXDXMADG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine scaffold . The reaction is usually carried out in dry toluene with molecular sieves to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and eco-friendly nature . Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione is unique due to its specific structural features and its potent activity as a CDK2 inhibitor. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

6-ethyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione

InChI

InChI=1S/C8H10N4O2/c1-3-5-6(13)10-8-9-4(2)11-12(8)7(5)14/h5H,3H2,1-2H3,(H,9,10,11,13)

InChI Key

CVCFFZPXDXMADG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=NC(=NN2C1=O)C

Origin of Product

United States

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